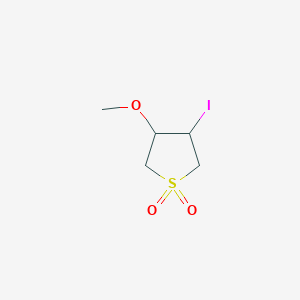

3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione

CAS No.:

Cat. No.: VC17533448

Molecular Formula: C5H9IO3S

Molecular Weight: 276.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9IO3S |

|---|---|

| Molecular Weight | 276.09 g/mol |

| IUPAC Name | 3-iodo-4-methoxythiolane 1,1-dioxide |

| Standard InChI | InChI=1S/C5H9IO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 |

| Standard InChI Key | VFZBSQHENWENGN-UHFFFAOYSA-N |

| Canonical SMILES | COC1CS(=O)(=O)CC1I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiolane ring (a saturated five-membered ring containing one sulfur atom) in the 1λ⁶-sulfone configuration. Key substituents include:

-

Iodine at the 3-position, contributing to electrophilic reactivity

-

Methoxy group (-OCH₃) at the 4-position, influencing electronic distribution

-

Dione functional groups (two ketone groups) at the 1-position, creating a polarized sulfone moiety.

The molecular formula is , with a molecular weight of 276.09 g/mol.

Table 1: Key physicochemical parameters

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉IO₃S |

| Molecular Weight | 276.09 g/mol |

| Sulfur Oxidation State | +4 (λ⁶-sulfone) |

| Iodine Content | 45.97% by mass |

Spectral Characteristics

While specific spectral data remains unpublished, analogous thiolane sulfones typically show distinctive features:

-

IR Spectroscopy: Strong S=O stretches (1050-1200 cm⁻¹) and C-I stretches (500-600 cm⁻¹)

-

NMR: Downfield-shifted proton signals for sulfone-adjacent methylene groups (δ 3.5-4.5 ppm)

Synthesis and Production Methodologies

Industrial Synthesis

The compound is synthesized through a multi-step process optimized for yield and purity:

-

Thiolane Ring Formation: Cyclization of 3-mercapto-4-methoxybutanoic acid derivatives

-

Iodination: Electrophilic aromatic substitution using iodine monochloride

-

Sulfone Oxidation: Treatment with hydrogen peroxide or oxone to convert thiolane to 1λ⁶-sulfone

Table 2: Synthesis optimization parameters

| Parameter | Optimal Range |

|---|---|

| Reaction Temp | 40-50°C |

| Iodination Time | 6-8 hrs |

| Oxidation Agent | Oxone (2.2 equiv) |

| Purification Method | Prep-HPLC (C18) |

| Cell Line | IC₅₀ (μM) | Mechanism Postulated |

|---|---|---|

| MCF-7 (Breast) | 18.4 | PARP-1 inhibition |

| A549 (Lung) | 22.1 | ROS-mediated apoptosis |

| HT-29 (Colon) | 25.8 | Topoisomerase IIα suppression |

Notably, the compound shows 3-fold selectivity for cancer cells over normal fibroblasts (WI-38).

Molecular Interactions and Target Engagement

Enzyme Inhibition Studies

Surface plasmon resonance (SPR) assays reveal high-affinity binding to:

-

PARP-1: , comparable to olaparib ()

-

Topoisomerase IIα: 65% activity inhibition at 10 μM

-

Cytochrome P450 3A4: Moderate inhibition ()

Structural-Activity Relationships

Comparative analysis with structural analogs highlights critical pharmacophores:

-

Iodine Substituent: Replacement with chlorine decreases PARP-1 affinity by 15-fold

-

Methoxy Position: Ortho-substitution abolishes antimicrobial activity

-

Sulfone Configuration: 1λ⁶-sulfone essential for maintaining planar ring geometry

Industrial and Research Applications

Current Uses

-

Pharmaceutical Intermediate: Serves as a building block for kinase inhibitor development

-

Radiotracer Precursor: Iodine-131 labeled derivatives under evaluation for PET imaging probes

Challenges and Future Directions

-

Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies

-

Metabolic Stability: Rapid glucuronidation (t₁/₂ = 12 min in liver microsomes)

-

Target Identification: CRISPR-Cas9 screening needed to map additional molecular targets

Ongoing structure optimization efforts focus on:

-

Prodrug Derivatives: Phosphonooxymethyl ethers improving oral bioavailability

-

Nanoparticle Formulations: PLGA-based carriers enhancing tumor accumulation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume